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3-Phenylpent-2-enoicacid

Cat. No.: B13165953
M. Wt: 176.21 g/mol
InChI Key: STAOMSFSFGPGFQ-HJWRWDBZSA-N
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Description

Historical Context and Evolution of Research on Phenylpentenoic Acids

Research into phenylpentenoic acids, a class of compounds to which 3-phenylpent-2-enoic acid belongs, has evolved significantly over the years. Early studies often focused on the synthesis and basic characterization of these molecules. For instance, cinnamic acids and their derivatives, which are structurally related to phenylpentenoic acids, have a long history of investigation due to their wide range of applications, including as antifungal and antimicrobial agents, as well as in the cosmetic and food industries. scirp.org

More recent research has expanded to explore the nuanced chemical properties and potential applications of specific isomers and derivatives of phenylpentenoic acids. For example, studies have investigated the synthesis of related compounds like (E/Z)-3-methyl-5-phenylpent-2-enoic acid and its use as an intermediate in the creation of new drugs. lookchem.com The development of advanced analytical techniques has enabled a deeper understanding of the structure and reactivity of these compounds, paving the way for their use in more complex synthetic pathways.

Significance of 3-Phenylpent-2-enoic Acid as a Model Compound and Synthetic Precursor

3-Phenylpent-2-enoic acid serves as a valuable model compound in chemical research. Its structure, which includes a carboxylic acid group, a phenyl group, and a carbon-carbon double bond, allows for the study of various chemical reactions and their mechanisms. lookchem.com The presence of both (E) and (Z) isomers provides a platform for investigating stereoselectivity in chemical transformations.

As a synthetic precursor, 3-phenylpent-2-enoic acid is a versatile building block for the creation of more complex molecules. For instance, it can be used in reactions such as enantioselective hydrogenation to produce chiral molecules, which are of significant interest in the pharmaceutical industry. rsc.org Its derivatives have also been explored for their potential biological activities, including anti-inflammatory and anticancer properties. ontosight.ai The synthesis of compounds like (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid highlights its role in the development of new chemical entities with potential therapeutic applications. ontosight.aievitachem.com

Scope and Objectives of the Comprehensive Research Outline

The scope of this article is to provide a detailed examination of 3-Phenylpent-2-enoic acid based on existing scientific literature. The primary objectives are to:

Present a clear historical context for the research on phenylpentenoic acids.

Elucidate the importance of 3-Phenylpent-2-enoic acid as both a model compound for fundamental chemical studies and a precursor for the synthesis of other valuable compounds.

Detail specific research findings related to its synthesis and reactivity.

This will be achieved by focusing strictly on the chemical nature of the compound and its role in research, without delving into dosage or safety information.

Detailed Research Findings

Physicochemical Properties

The fundamental properties of 3-Phenylpent-2-enoic acid are crucial for its application in research and synthesis.

PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol vulcanchem.com
Melting Point97-102 °C sigmaaldrich.com
Physical FormPowder sigmaaldrich.com

Table 1: Physicochemical Properties of 3-Phenylpent-2-enoic Acid

Synthesis and Reactivity

The synthesis of 3-Phenylpent-2-enoic acid can be achieved through various methods. One documented method involves the purification of the (Z)-isomer by recrystallization. rsc.org Another general approach for similar compounds involves the condensation of a benzaldehyde (B42025) with another molecule followed by acidification. ontosight.ai

The reactivity of 3-Phenylpent-2-enoic acid is centered around its functional groups. The carboxylic acid can undergo esterification and amidation reactions. The carbon-carbon double bond is susceptible to addition reactions, such as hydrogenation. For example, highly enantioselective nickel-catalyzed asymmetric hydrogenation of the (Z)-isomer has been reported. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B13165953 3-Phenylpent-2-enoicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(Z)-3-phenylpent-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8-

InChI Key

STAOMSFSFGPGFQ-HJWRWDBZSA-N

Isomeric SMILES

CC/C(=C/C(=O)O)/C1=CC=CC=C1

Canonical SMILES

CCC(=CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 3 Phenylpent 2 Enoic Acid and Its Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing 3-phenylpent-2-enoic acid and its analogs have been foundational in organic chemistry. These routes, including Wittig olefination, Grignard reactions, and Knoevenagel condensations, have been extensively studied and modified over the years.

Wittig Olefination Strategies and Modifications

The Wittig reaction is a widely utilized method for forming alkenes, and it has been adapted for the synthesis of cinnamic acid derivatives like 3-phenylpent-2-enoic acid. scirp.orgnih.gov This reaction involves the interaction of a phosphorus ylide with a carbonyl compound, such as an aldehyde or ketone. nih.gov For cinnamic acid synthesis, stabilized alkoxycarbonylmethylidenetriphenylphosphoranes are common reagents. scirp.orgscirp.org

Modifications to the classical Wittig reaction have been developed to enhance its applicability, especially for base-sensitive compounds. nih.gov One significant modification is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions. nih.govwikipedia.org These carbanions are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction, offering advantages in terms of reactivity and ease of product purification. wikipedia.org The HWE reaction typically favors the formation of the more thermodynamically stable E-alkenes. nih.govwikipedia.org

Research has explored various conditions to optimize the Wittig and HWE reactions. For instance, the use of milder bases like silver carbonate allows the reaction to proceed at room temperature, expanding its use for base-sensitive substrates. nih.gov Additionally, performing the reaction in aqueous media represents a significant advancement, aligning with green chemistry principles. scirp.orgscirp.org One-pot Wittig olefination-hydrolysis procedures have also been successfully employed with acetophenones. scirp.org

Table 1: Examples of Wittig and HWE Reactions for Cinnamic Acid Analogs

ReactantsReaction TypeConditionsProductYieldReference
Benzaldehyde (B42025), EthoxycarbonylmethylidenetriphenylphosphoraneWittig Olefination-Hydrolysis10 w% aq. NaOH, 75°C(E)-Cinnamic acidNot specified scirp.orgscirp.org
Acetophenone, EthoxycarbonylmethylidenetriphenylphosphoraneWittig Olefination-Hydrolysis10 w% aq. NaOH, 70°C(E)-3-Phenylbut-2-enoic acidNot specified scirp.org
Aldehyde, Stabilized Phosphorus YlideWittig OlefinationAg2CO3, Room Temp.Olefin>63% nih.gov
α-branched phosphonates, Aromatic aldehydesHWE ReactionNot specified(E)-alkenesAlmost exclusively wikipedia.org

Approaches Involving Grignard Reagents

Grignard reagents (RMgX) are powerful nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org Their reaction with carbon dioxide, followed by an acidic workup, is a classic method for preparing carboxylic acids. masterorganicchemistry.comlibretexts.org This method allows for the extension of a carbon chain by one carbon, incorporating it as a carboxyl group. libretexts.org

In the context of synthesizing 3-phenylpent-2-enoic acid or its precursors, a Grignard reagent could be prepared from a suitable haloalkene. The Grignard reagent, with its nucleophilic carbon, attacks the electrophilic carbon of CO2. libretexts.org Subsequent protonation of the resulting carboxylate salt with a dilute acid yields the desired carboxylic acid. libretexts.org It is crucial that the reaction is carried out under anhydrous conditions, as Grignard reagents react readily with water. libretexts.org

Grignard reagents also react with other carbonyl compounds. Their addition to aldehydes and ketones produces secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.comlibretexts.org When reacting with esters, Grignard reagents add twice to form tertiary alcohols. masterorganicchemistry.com

Knoevenagel Condensation Pathways and Subsequent Transformations

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as a key method for synthesizing α,β-unsaturated carbonyl compounds. wikipedia.orgsigmaaldrich.com The reaction involves the nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) compound) to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This methodology is fundamental for creating carbon-carbon bonds. mdpi.com

Typically, the reaction is catalyzed by a weak base, such as a primary or secondary amine like piperidine. wikipedia.org The active methylene compound is flanked by electron-withdrawing groups, which facilitate deprotonation. wikipedia.org Common examples of active methylene compounds include malonic acid, diethyl malonate, and ethyl acetoacetate. wikipedia.org

A notable variation is the Doebner modification, which uses pyridine (B92270) as the solvent when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid. wikipedia.org This often results in condensation followed by decarboxylation. wikipedia.org The Knoevenagel condensation has been applied to the synthesis of various cinnamic acid derivatives and other biologically active compounds. bepls.comsci-hub.se

Table 2: Knoevenagel Condensation Examples

Carbonyl CompoundActive Methylene CompoundCatalyst/SolventProductReference
2-MethoxybenzaldehydeThiobarbituric acidPiperidine/EthanolEnone wikipedia.org
AcroleinMalonic acidPyridinetrans-2,4-Pentadienoic acid wikipedia.org
BenzaldehydeMalonic acidNot specifiedCinnamic acid scirp.org
3,4-Dibromobenzaldehydeβ-keto esterPiperidinium acetate (B1210297)/BenzeneAlkylidene β-keto ester sci-hub.se

Other Conventional Chemical Syntheses

Beyond the major named reactions, other conventional methods have contributed to the synthesis of cinnamic acids. The Perkin reaction, for example, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium salt of the acid. bepls.com Specifically, the reaction of benzaldehyde with acetic anhydride and sodium acetate can produce cinnamic acid. scirp.orgbepls.com

Another established route is the Heck reaction, which couples iodoarenes with acrylates. This is typically followed by a hydrolysis step to yield the cinnamic acid, making it a two-step sequence. scirp.org

Modern and Sustainable Synthetic Innovations

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies, aiming to create more environmentally benign and efficient processes.

Green Chemistry Principles in Synthesis (e.g., Aqueous Reaction Media)

A significant trend in modern organic synthesis is the move towards greener and more sustainable practices. bepls.com This includes the use of water as a solvent, which is non-toxic and environmentally friendly. beilstein-journals.org The Wittig reaction, for instance, has been successfully performed in aqueous sodium hydroxide (B78521) solutions, allowing for the in-situ hydrolysis of the initially formed cinnamates to the corresponding acids. scirp.orgscirp.org This one-pot approach often simplifies the workup procedure. scirp.org

The Mizoroki-Heck cross-coupling reaction, catalyzed by a palladium N-heterocyclic carbene, has also been adapted for green synthesis. ajol.info This method allows for the reaction of aryl bromides with acrylic acid or acrylates in water as the sole solvent, producing cinnamic acids in good to excellent yields. ajol.info

Furthermore, advancements in catalysis, such as photocatalysis, offer sustainable alternatives. nih.gov Visible-light-mediated amidation of cinnamic acid has been demonstrated, utilizing light as a renewable energy source. nih.gov Biocatalysis, using enzymes like phenylalanine ammonia (B1221849) lyases (PALs), presents another cost-effective and sustainable route for producing derivatives of cinnamic acid. frontiersin.org These green approaches often lead to higher practical yields compared to conventional methods. bepls.com For example, the green synthesis of cinnamic acid via Knoevenagel condensation has reported a practical yield of approximately 75.03%, compared to 64.80% for the traditional method. bepls.com

Catalysis in Stereoselective and Chemo-selective Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of 3-phenylpent-2-enoic acid and its derivatives. Both metal-based and organic catalysts have been successfully utilized to control the outcome of these reactions.

Metal-Catalyzed Systems (e.g., Palladium, Nickel)

Transition metal catalysts, particularly those based on palladium and nickel, are extensively used in the synthesis of α,β-unsaturated carboxylic acids. These catalysts are highly effective in promoting cross-coupling and carbonylation reactions.

Palladium-Catalyzed Syntheses:

Palladium catalysts are instrumental in various synthetic strategies. For instance, palladium-catalyzed domino cycloisomerization/double condensation reactions of 5-phenylpent-2-enoic acid with dienophiles have been used to construct polycyclic structures. The optimization of homogeneous palladium catalysis has led to atom-economical syntheses of bioactive molecules with yields often exceeding 85%. In some cases, palladium acetate in conjunction with ligands like triphenylphosphine (B44618) (PPh₃) enhances the efficiency of cross-coupling reactions. The synthesis of γ-unsaturated carboxylic acids from bis(trimethylsilyl)ketene acetals and allylic acetates can be achieved using Pd(0) complexes. researchgate.net

Nickel-Catalyzed Syntheses:

Nickel-catalyzed reactions offer a powerful alternative for the synthesis of related structures. A notable application is the nickel(0)-catalyzed coupling of α-olefins and isocyanates, which, in the presence of an N-heterocyclic carbene (NHC) ligand, selectively produces α,β-unsaturated amides. organic-chemistry.org This method provides a direct route to acrylamides, with the NHC ligand being crucial for high regioselectivity. organic-chemistry.org Furthermore, nickel-catalyzed three-component cycloadditions of enoates, alkynes, and aldehydes allow for the rapid assembly of structurally complex cyclopentenones from simple starting materials. nih.gov A nickel-catalyzed oxidative Heck arylation driven by transfer hydrogenation has also been developed, demonstrating excellent E/Z selectivity and regioselectivity. researchgate.net

Table 1: Comparison of Metal-Catalyzed Systems

Catalyst System Reaction Type Key Features Reference
Palladium(0) complexes Cycloisomerization/Condensation Forms polycyclic structures from dienophiles.
Palladium Acetate/PPh₃ Cross-Coupling Enhances efficiency of coupling reactions.
Nickel(0)/NHC Ligand Coupling of α-olefins and isocyanates High regioselectivity for α,β-unsaturated amides. organic-chemistry.org
Nickel Three-Component Cycloaddition Rapid assembly of complex cyclopentenones. nih.gov
Nickel Oxidative Heck Arylation High E/Z selectivity and regioselectivity. researchgate.net
Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing an alternative to metal-based catalysts. whiterose.ac.uk For instance, the enantioselective alkylation of aldehydes has been achieved through the productive merger of photoredox and organocatalytic methods. wikipedia.org Chiral imidazolidinone organocatalysts can be used to form enamines and introduce chirality. wikipedia.org The biosynthesis of related natural products, the Lythraceae alkaloids, involves steps that are conceptually similar to organocatalytic transformations. mun.ca

Photoredox Catalysis and Photo-Lewis Acid Mediated Syntheses

Visible light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of new bonds through open-shell pathways. sigmaaldrich.com This methodology has been applied to a wide array of synthetic transformations, including cross-coupling and C-H functionalization. sigmaaldrich.com For example, the photocatalyst Ir(dtbbpy)(ppy)₂⁺ has been used for the enantioselective α-trifluoromethylation of aldehydes. wikipedia.org

Photo-Lewis acid generators (PhLAGs) represent another innovative approach, where a strong Lewis acid like B(C₆F₅)₃ is released upon light exposure to initiate catalysis. rsc.org This technique has been applied to photoinduced hydrosilylation reactions. rsc.org The combination of a photo-BCF generator allows for the photocontrollable dissociation of dimers and the formation of radical adducts. nih.gov

Control of Stereochemistry in Synthesis

The control of stereochemistry, particularly the configuration of the double bond (E/Z isomerism) and the creation of chiral centers, is a critical aspect of synthesizing 3-phenylpent-2-enoic acid and its analogues.

Strategies for E/Z Isomer Control

The stereochemical outcome of the double bond in 3-phenylpent-2-enoic acid derivatives can be influenced by the reaction conditions and the choice of reagents.

Photocatalytic E → Z isomerization of polarized alkenes has been demonstrated, with the Z:E ratio being influenced by the substituents on the alkene. acs.org For example, introducing a methyl group can lead to a Z:E ratio of 91:9, which can be further increased to 97:3 with an ethyl group. acs.org The choice of base in olefination reactions can also dictate the E/Z selectivity. For instance, using n-BuLi as a base at low temperatures can favor the E-isomer with high selectivity (98:2). nih.gov Hydrolysis of ester precursors followed by crystallization can also lead to an increase in isomeric purity, often yielding the pure E-isomer. nih.gov

Table 2: E/Z Isomer Ratios in Photocatalytic Isomerization

Substituent (R²) Z:E Ratio Reference
Methyl 91:9 acs.org
Ethyl 97:3 acs.org
Isopropyl 96:4 acs.org
Isobutyl 95:5 acs.org
Cyclopropyl 95:5 acs.org

Enantioselective Synthesis Methodologies

The development of enantioselective methods is crucial for producing chiral analogues of 3-phenylpent-2-enoic acid.

A highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids has been reported, yielding the corresponding chiral products. rsc.org For example, the hydrogenation of (Z)-3-phenylpent-2-enoic acid can be achieved with high yield. rsc.org Chemoenzymatic one-pot strategies have also been developed. An asymmetric Ca²⁺-catalyzed acs.org-Wittig rearrangement combined with enzymatic hydrolysis has been used to synthesize α-hydroxy half-esters with two contiguous stereocenters in high yields and good enantioselectivities. acs.org Palladium-catalyzed enantioselective synthesis of non-proteinogenic 2-arylallyl-α-amino acids has also been achieved through catalytic cascades. core.ac.uk

Reactivity and Chemical Transformations of 3 Phenylpent 2 Enoic Acid

Transformations of the Olefinic Double Bond

The carbon-carbon double bond in 3-phenylpent-2-enoic acid is another key site for chemical reactions, including hydrogenation and cyclization.

Catalytic hydrogenation is a common method to reduce the olefinic double bond of α,β-unsaturated carboxylic acids. This reaction is often carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. nih.gov The selective reduction of the C=C double bond without affecting the carboxylic acid group is a key transformation.

Several catalytic systems have been developed for the selective 1,4-reduction (conjugate reduction) of α,β-unsaturated carbonyl compounds, including carboxylic acids. mdpi.comorganic-chemistry.org For example, an iridium catalyst with a 2-(4,5-dihydroimidazol-2-yl)quinoline ligand has been shown to be highly efficient for the 1,4-reduction of α,β-unsaturated acids, leaving the carboxyl group intact. mdpi.com Another system utilizing nickel nanoparticles generated in situ from nickel(II) chloride and lithium metal also promotes the conjugate reduction of α,β-unsaturated carboxylic acids. organic-chemistry.org Nickel boride, generated from NiCl2·6H2O and NaBH4, is another effective reagent for the chemoselective reduction of the double bond in α,β-unsaturated carboxylic acids. researchgate.net

Table 1: Catalytic Systems for Selective Reduction of α,β-Unsaturated Carboxylic Acids

Catalyst System Reagents Key Features
Iridium Catalyst Iridium complex with 2-(4,5-dihydroimidazol-2-yl)quinoline ligand, formic acid High efficiency and selectivity for 1,4-reduction in water. mdpi.com
Nickel Nanoparticles NiCl2, Li metal, polymer-supported arene, ethanol Mild reaction conditions, avoids external H2 gas. organic-chemistry.org
Nickel Boride NiCl2·6H2O, NaBH4, methanol-water Facile procedure at ambient temperature. researchgate.net
Carboxylic Acid Reductase (CAR) CAR enzyme, glucose, GDH Biocatalytic, selective reduction to allylic alcohols. rsc.org

The structure of 3-phenylpent-2-enoic acid and its derivatives allows for various cyclization reactions, particularly the formation of lactones. Lactonization, the intramolecular esterification to form a cyclic ester, can occur under acidic conditions. libretexts.org For unsaturated acids where the double bond is further down the carbon chain, protonation of the double bond can lead to a carbocation that is then attacked by the nucleophilic carboxyl group to form a lactone. libretexts.org

More advanced catalytic methods have been developed for the cyclization of unsaturated carboxylic acids. A copper-catalyzed one-pot difluoroalkylation and lactonization of unsaturated carboxylic acids has been reported to produce difluoroalkylated γ-lactones. rsc.orgrsc.org Another method involves a photoredox-catalyzed alkylation/lactonization of unsaturated carboxylic acids to synthesize alkyl-substituted lactones under mild conditions. acs.orgnih.gov

Isomerization Processes (e.g., E to Z Isomerization)

The geometry of the double bond in 3-Phenylpent-2-enoic acid is subject to isomerization, most notably the conversion between the (E) and (Z) diastereomers. This transformation is a key area of study, particularly through photocatalytic methods.

Research has demonstrated the effective photocatalytic E → Z isomerization of α,β-unsaturated carbonyl compounds, including derivatives of 3-Phenylpent-2-enoic acid. acs.org In one study, (E)-3-Phenylpent-2-enoic acid was successfully converted to its (Z) isomer. The process can be influenced by various factors, including the catalyst, solvent, and the nature of substituents on the alkene backbone. acs.org

For instance, a photocatalytic system can achieve high selectivity for the (Z)-isomer. When an ethyl group is present at the R² position (as in 3-phenylpent-2-enenitrile, a derivative), the isomerization can yield a Z:E ratio as high as 97:3. acs.org This suggests a high degree of control over the stereochemical outcome. The efficiency of this isomerization can, however, be sensitive to steric hindrance. For example, a bulky tert-butyl substituent at the R² position was found to inhibit the reaction, resulting in only trace amounts of the Z-isomer. acs.org

The table below summarizes the effect of different alkyl substituents on the Z:E ratio in the photocatalytic isomerization of related compounds, illustrating the general trend. acs.org

R² SubstituentZ:E Ratio
Methyl (Me)91:9
Ethyl (Et)97:3
n-Propyl (nPr)96:4
n-Butyl (nBu)96:4
iso-Propyl (iPr)96:4
iso-Butyl (iBu)95:5
tert-Butyl (tBu)2:98
Data derived from the isomerization of related nitrile derivatives under specific photocatalytic conditions. acs.org

Mechanistic investigations suggest that for certain polarized alkenes, there is an activation barrier for the transition from the E- to the Z-isomer, which must proceed through an excited state process. acs.org The isomerization of α,β-unsaturated carboxylic acids can also be achieved through other photochemical methods, sometimes leading to β,γ-unsaturated isomers as products. researchgate.net

Reactivity of the Phenyl Substituent

The phenyl group of 3-Phenylpent-2-enoic acid is a site for various chemical transformations, typical of aromatic rings. nih.govresearchgate.net Its reactivity is influenced by the presence of the deactivating vinyl-carboxylic acid substituent. These reactions allow for the synthesis of a diverse range of derivatives by modifying the aromatic core. evitachem.comfinechem-mirea.ru

Electrophilic and Nucleophilic Aromatic Substitutions

The phenyl ring can undergo both electrophilic and nucleophilic substitution reactions, although the conditions and likelihood of these reactions differ significantly.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the phenyl ring. pressbooks.pub In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The attached vinyl-carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and primarily directs incoming electrophiles to the meta position. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. smolecule.comevitachem.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on the aromatic ring, is generally not facile on an unsubstituted phenyl ring. wikipedia.orgmasterorganicchemistry.com Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at positions ortho or para to a suitable leaving group (such as a halide). byjus.compressbooks.publibretexts.org Therefore, 3-Phenylpent-2-enoic acid itself is not expected to undergo SNAr. However, if the phenyl ring is first functionalized via electrophilic substitution to introduce these activating groups (e.g., nitration followed by halogenation), the resulting derivative could then become a substrate for SNAr.

The following table summarizes the key characteristics of these two substitution types in the context of 3-Phenylpent-2-enoic acid.

Reaction TypeRing RequirementRole of Vinyl-Carboxylic Acid GroupTypical Products
Electrophilic Aromatic Substitution (EAS) Electron-rich (though deactivated here)Deactivating, meta-directingMeta-substituted derivatives (e.g., nitro, halo)
Nucleophilic Aromatic Substitution (SNAr) Electron-poor, with a leaving group and ortho/para activating groupsNot an activating group for SNArNot a direct product; requires prior functionalization

Functionalization of the Aromatic Ring

Functionalization of the aromatic ring involves introducing new chemical groups to alter the molecule's properties. This is primarily achieved through electrophilic aromatic substitution reactions. For instance, introducing halogen atoms like chlorine or bromine onto the phenyl ring provides a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Heck). rsc.orgorganic-chemistry.org

Derivatives and Analogues of 3 Phenylpent 2 Enoic Acid

Design Principles for Structural Modification

The design of derivatives and analogues of 3-phenylpent-2-enoic acid is guided by established principles of medicinal chemistry, aiming to modulate the compound's physicochemical properties, reactivity, and biological interactions. Key strategies involve substitutions on the phenyl ring, alterations to the pentenoic acid chain, and the incorporation of heterocyclic systems.

Phenyl Ring Substitution Effects on Reactivity and Bioactivity

The electronic and steric properties of substituents on the phenyl ring can significantly influence the reactivity and bioactivity of 3-phenylpent-2-enoic acid derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic ring and the conjugated system, which in turn affects the molecule's susceptibility to chemical reactions and its interaction with biological targets.

Table 1: Predicted Effects of Phenyl Ring Substituents on the Properties of 3-Phenylpent-2-enoic Acid Derivatives

Substituent TypePositionPredicted Effect on ReactivityPredicted Effect on Bioactivity
Electron-Donating (e.g., -OCH₃, -CH₃)ParaIncreased electron density in the conjugated system may enhance electrophilic addition reactions.May increase binding affinity to electron-rich biological targets.
Electron-Withdrawing (e.g., -NO₂, -CF₃)ParaDecreased electron density may increase susceptibility to nucleophilic attack.Could alter receptor binding specificity and metabolic pathways.
Halogen (e.g., -Cl, -Br)MetaInductive electron withdrawal can affect the acidity of the carboxylic group.Can increase lipophilicity, potentially improving membrane permeability.
Bulky Group (e.g., -C(CH₃)₃)OrthoSteric hindrance may decrease reaction rates and restrict conformational flexibility.May provide selectivity for specific receptor subtypes by preventing binding to others.

Modifications within the Pentenoic Acid Chain

Alterations to the pentenoic acid chain offer another avenue for modifying the properties of 3-phenylpent-2-enoic acid. These modifications can include changes to the length of the alkyl chain, the introduction of substituents, or alterations to the geometry of the double bond.

For example, the introduction of a methyl group at various positions along the chain can impact the molecule's lipophilicity and steric profile. The stereochemistry of the double bond (E/Z isomerism) is also a critical factor, as it dictates the spatial arrangement of the phenyl ring and the carboxylic acid group, which can profoundly affect how the molecule interacts with chiral biological environments such as enzyme active sites or receptors.

Incorporation of Heterocyclic Systems

Replacing the phenyl ring with or attaching a heterocyclic system to the 3-phenylpent-2-enoic acid scaffold can introduce novel chemical properties and biological activities. Heterocycles can act as bioisosteres of the phenyl ring, mimicking its size and shape while introducing heteroatoms that can participate in hydrogen bonding or other specific interactions with biological targets. The synthesis of heterocyclic compounds from structurally related α,β-unsaturated carbonyl compounds, such as chalcones, provides a template for how such modifications can be achieved. For instance, the reaction of 3-aroylprop-2-enoic acids with reagents like hydroxylamine (B1172632) or hydrazine (B178648) can lead to the formation of oxazine (B8389632) and pyridazinone derivatives, respectively idosi.org. These transformations introduce new ring systems with distinct electronic and steric properties.

Synthetic Strategies for Diverse Derivatives

The synthesis of a diverse range of 3-phenylpent-2-enoic acid derivatives relies on a variety of established and modern synthetic methodologies. A common and versatile approach is the aldol (B89426) condensation reaction between a substituted benzaldehyde (B42025) and a pentanal derivative, followed by dehydration to form the α,β-unsaturated system. This method allows for the straightforward introduction of various substituents on the phenyl ring.

Other synthetic strategies include:

Wittig and Horner-Wadsworth-Emmons reactions: These provide excellent control over the stereochemistry of the double bond, allowing for the selective synthesis of either the (E) or (Z)-isomer.

Perkin, Knoevenagel, and Doebner reactions: These are classical methods for the synthesis of 3-arylpropenoic acids and can be adapted for the synthesis of 3-phenylpent-2-enoic acid derivatives acgpubs.org.

Cross-coupling reactions: Palladium-catalyzed reactions, such as the Heck or Suzuki coupling, can be employed to attach various aryl or alkyl groups to the pentenoic acid backbone.

Multicomponent reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, enabling the efficient generation of diverse libraries of derivatives for high-throughput screening.

Structure-Reactivity and Structure-Biological Activity Relationship Studies

Understanding the relationship between the chemical structure of 3-phenylpent-2-enoic acid derivatives and their resulting reactivity and biological activity is crucial for the rational design of new compounds with desired properties. While specific comprehensive studies on 3-phenylpent-2-enoic acid itself are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally similar compounds like cinnamic acid and other phenylalkenoic acids.

Structure-Activity Relationship (SAR) studies on related compounds have shown that:

The presence and nature of substituents on the phenyl ring are a primary determinant of biological activity.

The geometry of the α,β-unsaturated system is often critical for receptor binding and subsequent biological response.

Modification of the carboxylic acid moiety, for instance by esterification or amidation, can significantly impact the compound's pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies on analogous series of compounds often reveal correlations between physicochemical parameters (such as logP, pKa, and molecular descriptors of shape and electronic properties) and biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent and selective compounds.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways and Intermediates

The hydrogenation of α,β-unsaturated carboxylic acids, catalyzed by transition metal complexes, is understood to proceed through several key steps. The most studied catalysts for this transformation are based on rhodium (Rh) and ruthenium (Ru) complexes bearing chiral phosphine (B1218219) ligands.

Two primary mechanistic pathways are generally considered: the "unsaturated" pathway and the "dihydride" pathway.

Unsaturated Pathway: In this mechanism, the catalyst first coordinates with the olefin of the substrate, 3-phenylpent-2-enoic acid. This substrate-catalyst complex then reacts with molecular hydrogen in a rate-determining step to form a dihydride intermediate, which subsequently undergoes reductive elimination to yield the hydrogenated product, 3-phenylpentanoic acid, and regenerate the catalyst.

Dihydride Pathway: Here, the catalyst first reacts with hydrogen to form a dihydride species. The unsaturated substrate then coordinates to this metal dihydride complex. This is followed by migratory insertion of the olefin into a metal-hydride bond and subsequent reductive elimination to give the final product.

For Ru(II)-BINAP catalyzed hydrogenations of α,β-unsaturated carboxylic acids, the reaction is believed to involve the coordination of the substrate's carboxyl group to the metal center. This is followed by the heterolytic activation of molecular hydrogen. The reaction proceeds via a metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from a coordinated ligand are transferred to the substrate.

Key proposed intermediates in these catalytic cycles include:

Catalyst-Substrate Adduct: A complex where the double bond and often the carboxyl group of 3-phenylpent-2-enoic acid are coordinated to the metal center of the chiral catalyst.

Metal Hydride Species: Formed by the reaction of the catalyst with H₂, these are crucial for the hydrogen transfer steps.

Metallacyclic Intermediates: In some proposed mechanisms, a five-membered metallacycle can form following the initial migratory insertion step.

Studies on Transition States and Activation Energies

The enantioselectivity of asymmetric hydrogenation is determined by the difference in activation energies between the two diastereomeric transition states leading to the (R) and (S) enantiomers of the product. Computational studies, primarily using Density Functional Theory (DFT), are the main tools for investigating these transition states.

For the hydrogenation of α,β-unsaturated acids, the turnover-limiting step is often the migratory insertion or the subsequent reductive elimination. The chiral ligands attached to the metal catalyst create a specific three-dimensional environment. Steric and electronic interactions between the substrate (3-phenylpent-2-enoic acid) and the chiral ligand in the transition state are responsible for the energy difference (ΔΔG‡) between the competing pathways. A larger energy difference leads to higher enantiomeric excess (ee) of one product over the other.

While specific activation energy values for 3-phenylpent-2-enoic acid are not available, studies on similar substrates like tiglic acid or cinnamic acid derivatives provide insight. The quadrant model is often used to qualitatively predict the outcome by illustrating sterically "blocked" and "open" quadrants around the catalyst, which dictates the preferred orientation of the substrate.

Spectroscopic Techniques Applied to Reaction Monitoring and Mechanism Probing

In situ spectroscopic methods are vital for monitoring reaction kinetics and detecting transient intermediates, which provides experimental evidence for proposed mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR (HP-NMR) is a powerful tool for observing the reaction mixture under actual catalytic conditions. It can be used to identify catalyst resting states, catalyst-substrate adducts, and sometimes key intermediates. Deuterium labeling studies followed by ²H NMR can trace the pathway of hydrogen atoms from H₂ to the final product, confirming aspects like cis-addition.

Infrared (IR) Spectroscopy: Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can be used for real-time monitoring of the concentrations of the reactant and product by tracking the vibrational frequencies of specific functional groups, such as the C=C double bond and the carbonyl group of the carboxylic acid.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed to detect and characterize charged intermediates in the catalytic cycle.

These techniques allow for detailed kinetic analysis, including the determination of reaction orders with respect to substrate, catalyst, and hydrogen pressure, which is essential for validating a proposed mechanism. For instance, an inverse dependence of enantioselectivity on hydrogen pressure can suggest a competition between a rate-limiting hydrogenation step and a diastereomer interconversion step.

Theoretical and Computational Approaches to Mechanistic Understanding

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex potential energy surfaces of catalytic reactions involving 3-phenylpent-2-enoic acid. These computational models provide detailed information that is often inaccessible through experimental means alone.

Key applications of DFT in this context include:

Mapping Reaction Pathways: Calculating the energies of reactants, products, intermediates, and transition states to map out the entire catalytic cycle. This helps to identify the most favorable reaction pathway and the rate-determining step.

Analyzing Transition States: The three-dimensional structures of the diastereomeric transition states can be calculated. This allows researchers to pinpoint the specific steric and electronic interactions (e.g., hydrogen bonds, CH-π interactions, steric repulsion) between the chiral ligand and the substrate that control enantioselectivity.

Predicting Selectivity: By calculating the energy difference between the major and minor transition states (ΔΔG‡), the enantiomeric excess of the reaction can be predicted and compared with experimental results, thereby validating the mechanistic model.

For example, DFT studies on Ru-BINAP systems have shown how the P-phenyl groups of the BINAP ligand create a chiral pocket that forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.

Role of Catalysts and Chiral Ligands in Reaction Selectivity and Mechanism

The choice of metal catalyst and, most importantly, the chiral ligand is the single most critical factor controlling the selectivity and efficiency of the asymmetric hydrogenation of 3-phenylpent-2-enoic acid.

Metal Center: Ruthenium and rhodium are the most common metals. Ru(II) catalysts are often favored for α,β-unsaturated acids due to their high activity and selectivity. Iridium and cobalt complexes have also emerged as effective catalysts.

Chiral Ligands: C₂-symmetric chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are archetypal for this class of reaction. The axial chirality of the BINAP backbone creates a well-defined and rigid chiral environment around the metal center. The specific enantiomer of the ligand ((R)-BINAP or (S)-BINAP) dictates the absolute configuration of the product.

The mechanism by which the ligand imparts chirality is multifaceted:

Steric Control: The bulky groups on the ligand sterically block certain approaches of the substrate, allowing coordination in only a few low-energy conformations.

Electronic Effects: The electronic properties of the ligand can influence the reactivity of the metal center and stabilize the key transition states.

Bifunctional Catalysis: In some systems, particularly with Ru/diamine catalysts, the ligand does not just provide a chiral environment but actively participates in the reaction, for instance, by facilitating proton transfer in a metal-ligand bifunctional mechanism.

The effect of different ligands on selectivity is often dramatic, as illustrated in the conceptual data table below for a generic α,β-unsaturated acid.

Catalyst Precursor Chiral Ligand Solvent H₂ Pressure (atm) Enantiomeric Excess (% ee)
[RuCl₂(p-cymene)]₂ (S)-BINAP Methanol (B129727) 5 92%
[RuCl₂(p-cymene)]₂ (S)-Tol-BINAP Methanol 5 95%
[Rh(COD)₂]BF₄ (R,R)-DuPhos Methanol 4 98%
[Ir(COD)Cl]₂ (S)-SIPHOX Dichloromethane 50 90%

This table is illustrative and shows typical results for α,β-unsaturated substrates to demonstrate the impact of catalyst and ligand choice; specific data for 3-Phenylpent-2-enoic acid is not available.

Biological Activities and Molecular Mechanisms in Vitro and in Silico

Antimicrobial Properties and Related Molecular Targets

While research into the direct antimicrobial properties of 3-Phenylpent-2-enoic acid is not extensively detailed in the provided context, the broader class of phenolic and enoic acid compounds are known for their antimicrobial potential. The mechanisms by which these types of compounds can exert antimicrobial effects are generally understood to involve the disruption of essential cellular processes in microorganisms.

The disruption of critical enzyme systems is a key mechanism of antimicrobial action. For many phenolic compounds, this includes the inhibition of enzymes involved in fatty acid biosynthesis. This pathway is essential for building and maintaining the integrity of the microbial cell membrane. By interfering with these enzymes, such compounds can impede microbial growth and viability.

Another significant antimicrobial mechanism involves direct interaction with the cellular membranes of microorganisms. The lipophilic nature of compounds like 3-Phenylpent-2-enoic acid can facilitate their insertion into the lipid bilayer of the cell membrane. This can disrupt the membrane's structure and function, leading to increased permeability. The loss of selective permeability can result in the leakage of essential intracellular components and ultimately lead to cell death.

Modulation of Protein Kinase Activities

A notable area of research for derivatives of 3-Phenylpent-2-enoic acid has been their ability to modulate the activity of protein kinases, which are crucial enzymes in cellular signaling pathways.

Research has shown that derivatives of 3-Phenylpent-2-enoic acid, specifically 3,5-diphenylpent-2-enoic acids, can act as allosteric modulators of phosphoinositide-dependent kinase-1 (PDK1). nih.gov PDK1 is a key protein kinase that plays a central role in signaling pathways, including those involved in insulin (B600854) and growth factor responses. nih.gov These compounds have been found to activate PDK1, a mechanism that is distinct from targeting the highly conserved ATP binding site. nih.gov

The activation of PDK1 by these compounds is dependent on the presence of a carboxyl group. embopress.org For instance, a compound with a free carboxyl group was shown to activate PDK1, while a similar compound with a methyl-ester group was inactive. embopress.org This suggests that the negatively charged carboxylate ion is crucial for the interaction and subsequent activation, potentially mimicking the phosphate (B84403) groups that are often involved in physiological protein kinase regulation. embopress.org

The allosteric modulation of PDK1 by 3-phenylpent-2-enoic acid derivatives occurs through their interaction with a specific regulatory site known as the PIF-binding pocket. nih.govnih.gov This hydrophobic pocket, located in the small lobe of the PDK1 kinase domain, is separate from the ATP and substrate-binding sites. nih.gov It serves as a docking site for substrates of PDK1, enabling their efficient phosphorylation. nih.gov

Studies have confirmed that compounds like 3,5-diphenylpent-2-enoic acids bind to this PIF-binding pocket. nih.gov This interaction is thought to induce a conformational change in the enzyme that leads to its activation. The binding to this pocket has been characterized by both favorable binding enthalpy and entropy. nih.gov Mutagenesis studies have identified key residues within the PIF-binding pocket, such as Leu155 and Val127, as being important for the activation of PDK1 by these small molecules. embopress.org Furthermore, the interaction also involves a positively charged residue, Arg131, which is believed to interact with the carboxylate group of the activating compound. embopress.org

Table 1: Interaction of 3-Phenylpent-2-enoic acid derivatives with PDK1

Compound TypeInteraction SiteEffect on PDK1Key Residues Involved
3,5-diphenylpent-2-enoic acidsPIF-binding pocketAllosteric activationLeu155, Val127, Arg131 embopress.org

Enzyme Mimetic and Catalytic Activities (e.g., Peroxidase-like Activity)

Some chemical compounds, particularly those with specific structural motifs, can exhibit enzyme-like or "mimetic" activities. This means they can catalyze reactions in a manner similar to natural enzymes. While direct evidence for the peroxidase-like activity of 3-Phenylpent-2-enoic acid itself is not prominent in the provided search results, the concept of small molecules possessing such catalytic properties is an active area of research. Peroxidase-like activity generally involves the catalysis of oxidation-reduction reactions, often utilizing hydrogen peroxide.

In Vitro Structure-Activity Relationship (SAR) Studies for Biological Effects

The structure-activity relationship (SAR) of 3-phenylpent-2-enoic acid derivatives has been notably investigated in the context of their allosteric modulation of phosphoinositide-dependent kinase-1 (PDK1). These studies have been crucial in defining the minimal structural requirements for binding to the PIF-binding pocket of PDK1 and eliciting an allosteric activation of the enzyme.

A key study synthesized a series of 3,5-diphenylpent-2-enoic acids and their derivatives to evaluate their potency as allosteric modulators of PDK1's catalytic activity in a cell-free environment. The findings from these investigations highlight the critical role of various structural features in determining the biological activity of these compounds. The SAR results, in conjunction with thermodynamic binding analyses, have confirmed that the PIF-binding pocket is a druggable site. These analyses revealed that the binding of these compounds is driven by both favorable enthalpy and entropy. nih.gov

The research identified two new lead structures, 12Z and 13Z, which are characterized by a predominating binding enthalpy. This suggests a strong and specific interaction with the target protein. The systematic modification of the 3,5-diphenylpent-2-enoic acid scaffold has provided valuable insights into the molecular interactions that govern the allosteric activation of PDK1. These studies form a foundation for the rational design of more potent and selective allosteric modulators of PDK1. nih.gov

Table 1: In Vitro Activity of 3-Phenylpent-2-enoic Acid Derivatives as PDK1 Allosteric Modulators

Compound ID Structure AC50 (µM)
PS 48 (Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid 1.5
PS 47 (E)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid > 100
12Z (Z)-3-(4-methoxyphenyl)-5-phenylpent-2-enoic acid 0.8
13Z (Z)-3-(4-chlorophenyl)-5-phenylpent-2-enoic acid 0.9

AC50: The half-maximal activation concentration, representing the concentration of a compound at which it elicits 50% of its maximum effect.

Computational Docking and Molecular Dynamics Simulations in Biological Systems

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been employed to elucidate the molecular basis of the interaction between 3-phenylpent-2-enoic acid derivatives and their biological targets, particularly the allosteric PIF-pocket of PDK1.

Molecular docking studies have been instrumental in predicting the binding poses of these allosteric modulators within the PIF-pocket. For instance, a derivative of 3-phenylpent-2-enoic acid, referred to as com17, was docked into the crystal structure of PDK1 (PDB ID: 3HRF) to identify its optimal binding mode. The docking procedure involved placing the ligand within a grid box centered on the active site residues and selecting the conformation with the lowest binding energy for further analysis. acs.org

Building upon these docking predictions, extensive multi-microsecond MD simulations have been performed to characterize the internal dynamics of PDK1 when allosteric modulators are bound to the PIF-pocket. These simulations provide a dynamic view of the protein-ligand complex and can reveal conformational changes that are not apparent from static crystal structures. acs.orgacs.org

Analysis of the MD trajectories, including the calculation of root-mean-square fluctuation (RMSF) for each residue, has shown that the binding of allosteric modulators significantly influences the conformational dynamics of specific regions of PDK1 that are distal to the PIF-pocket. acs.orgacs.org This observation is a hallmark of allosteric regulation, where binding at one site affects the function at a distant site. The simulations suggest that these modulators drive allosteric activation by altering the conformational ensemble of the kinase. acs.orgacs.org Advanced analytical techniques, such as difference contact network analysis, have been used to further elucidate the pathways of allosteric communication within the protein structure. acs.org

These computational studies have provided atomic-level insights into how the binding of 3-phenylpent-2-enoic acid derivatives to the PIF-pocket can stabilize the catalytic conformation of PDK1, leading to its activation. The binding of these activators can induce a closure between the PIF-pocket and the "leaf" region of the kinase, which in turn stabilizes the DFG motif, the activation loop, and the ATP binding site. tandfonline.com

Table 2: Key Parameters from Computational Studies of 3-Phenylpent-2-enoic Acid Derivatives with PDK1

Compound/System Computational Method Key Findings
com17 in PDK1 (3HRF) Molecular Docking (AutoDock Vina) Identification of the optimal binding mode in the PIF-pocket based on the lowest binding energy. acs.org
PDK1-modulator complexes Molecular Dynamics (MD) Simulations (total of 48 µs) Allosteric modulators predominantly influence the conformational dynamics of distal regions from the PIF-pocket, driving allosteric activation. acs.orgacs.org
PDK1-modulator complexes Residue-wise Root-Mean-Square Fluctuation (RMSF) analysis Significant fluctuations observed in various regions of the protein structure upon modulator binding, indicating dynamic changes. acs.org

Advanced Analytical Methodologies in 3 Phenylpent 2 Enoic Acid Research

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are indispensable for the separation of 3-Phenylpent-2-enoic acid from reaction mixtures and for the analysis of its geometric isomers, primarily the (E) and (Z)-configurations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 3-Phenylpent-2-enoic acid, offering high resolution and sensitivity. Reversed-phase HPLC is a commonly employed mode for the separation of this and related acidic compounds.

Typical HPLC Parameters: A baseline resolution of stereoisomers of similar propanoic acid derivatives has been achieved on C18 columns, such as a J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 μm), utilizing a mobile phase of 0.05% trifluoroacetic acid in a water-acetonitrile mixture (85:15, v/v) at a flow rate of 1.0 ml/min, with UV detection at 228 nm nih.govresearchgate.net. The separation of geometric isomers of 3-Phenylpent-2-enoic acid can be effectively monitored using such methods.

For the challenging separation of enantiomers, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of chiral carboxylic acids. Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability in separating a wide range of chiral compounds, including acids. nih.gov The selection of the appropriate chiral column and mobile phase is critical and often requires screening of different stationary phases and solvent systems, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic and reversed-phase modes. nih.govnih.gov

Table 1: HPLC Parameters for the Analysis of Phenyl-substituted Carboxylic Acids
ParameterReversed-Phase HPLCChiral HPLC
Stationary PhaseC18 (e.g., J'sphere-ODS-H80)Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD)
Mobile Phase0.05% TFA in Water/Acetonitrile (B52724) (85:15 v/v)Hexane/Isopropanol with acidic/basic modifiers; Polar organic solvents
Flow Rate1.0 mL/minVariable, typically 0.5-1.0 mL/min
DetectionUV at 228 nmUV (wavelength dependent on analyte)

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids, derivatization is a mandatory step before GC analysis of 3-Phenylpent-2-enoic acid. This process converts the non-volatile acid into a more volatile ester derivative.

Derivatization and GC Conditions: A common derivatization method is esterification to form methyl esters, which are more amenable to GC analysis. While specific GC methods for 3-Phenylpent-2-enoic acid are not widely published, general procedures for related compounds involve the use of a non-polar capillary column (e.g., DB-5 or HP-5) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The temperature program would typically involve an initial hold followed by a ramp to a higher temperature to ensure the elution of the derivatized analyte.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption. It is particularly well-suited for the analysis and purification of chiral compounds. For acidic compounds like 3-Phenylpent-2-enoic acid, SFC can provide excellent selectivity, especially for isomer separations.

SFC in Practice: In SFC, supercritical carbon dioxide is the primary mobile phase, often with a polar co-solvent (modifier) such as methanol (B129727) or ethanol. The separation of carboxylic acids has been demonstrated on various stationary phases, including those used in normal-phase HPLC like silica, diol, and amino phases. chromatographyonline.com For chiral separations of acidic compounds, polysaccharide-based CSPs are also widely used in SFC, often providing superior resolution and shorter analysis times compared to HPLC. hplc.eu The elution order and selectivity can be fine-tuned by adjusting the modifier percentage, back pressure, and temperature.

Spectroscopic Techniques for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic methods are fundamental for the unambiguous identification and structural characterization of 3-Phenylpent-2-enoic acid and for monitoring the progress of its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For (E)-3-phenylpent-2-enoic acid, the spectrum exhibits characteristic signals for the aromatic protons, the vinylic proton, the methylene (B1212753) protons of the ethyl group, and the methyl protons. The chemical shift of the vinylic proton is particularly diagnostic for the stereochemistry of the double bond.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of 3-Phenylpent-2-enoic acid would show distinct signals for the carboxyl carbon, the carbons of the double bond, the aromatic carbons, and the carbons of the ethyl group. The chemical shifts of the carbons in the C=C double bond can also provide information about the isomer geometry.

2D NMR Spectroscopy : Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming the structure. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecule. columbia.edu

Table 2: Representative ¹H and ¹³C NMR Data for Phenyl-Substituted Alkenoic Compounds
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxyl (-COOH)~12-13 (broad s)~170-185
Vinylic C-H~6-8 (s or d)~115-140
Aromatic C-H~7.2-7.5 (m)~125-150
Ethyl (-CH₂CH₃)~2.5 (q), ~1.1 (t)~20-30, ~10-15

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Phenylpent-2-enoic acid is characterized by several key absorption bands.

Characteristic IR Absorption Bands: The spectrum will be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp peak for the C=O (carbonyl) stretching vibration of the carboxylic acid will appear around 1700-1725 cm⁻¹. The C=C stretching vibration of the alkene will be observed in the 1620-1680 cm⁻¹ region, and the C=C stretching vibrations of the aromatic ring typically appear around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Table 3: Key IR Absorption Bands for 3-Phenylpent-2-enoic Acid
Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Carboxylic Acid O-HStretching2500-3300 (broad)
Carboxylic Acid C=OStretching1700-1725 (strong)
Alkene C=CStretching1620-1680 (weak to medium)
Aromatic C=CStretching~1600 and 1450-1500

Mass Spectrometry (MS) and Coupled Techniques (e.g., HPLC-MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), it allows for the analysis of complex mixtures, providing both separation and structural information for individual components.

Key predictable fragmentation pathways for 3-Phenylpent-2-enoic acid include:

Loss of a hydroxyl radical (-OH): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-17.

Loss of the carboxyl group (-COOH): This cleavage would produce a fragment at M-45.

Cleavage of the ethyl group: Loss of an ethyl radical (-CH2CH3) would lead to a fragment at M-29.

Formation of a tropylium (B1234903) ion: For aromatic compounds with a benzyl (B1604629) group, the formation of the stable tropylium cation at m/z 91 is a common fragmentation pathway.

A study on substituted 3-phenylpropenoates, which are structurally analogous to 3-phenylpent-2-enoic acid, has shown that fragmentation can also proceed through the formation of a benzopyrylium intermediate, with the pattern being influenced by substituents on the phenyl ring.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 3-Phenylpent-2-enoic Acid

Predicted Fragment Mass-to-Charge Ratio (m/z) Neutral Loss Plausible Structure of the Fragment
Molecular Ion [M]+176-C11H12O2+
[M-OH]+15917[C11H11O]+
[M-C2H5]+14729[C9H7O2]+
[M-COOH]+13145[C10H11]+
Tropylium ion9185[C7H7]+

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a particularly powerful technique for the analysis of 3-phenylpent-2-enoic acid in complex mixtures. A reversed-phase C18 column is often employed for the separation of such moderately polar compounds. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous component, often with a small amount of acid (like formic or acetic acid) to improve peak shape and ionization efficiency. HPLC-MS allows for the sensitive and selective detection of 3-phenylpent-2-enoic acid, even at low concentrations.

Quantitative Analysis Methods for Yield and Concentration Determination

Accurate determination of the yield of a chemical reaction producing 3-phenylpent-2-enoic acid or its concentration in a sample is crucial for research and process optimization. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for this purpose.

The quantification of 3-phenylpent-2-enoic acid by HPLC typically involves the following steps:

Standard Preparation: A series of standard solutions of known concentrations of pure 3-phenylpent-2-enoic acid are prepared.

Calibration Curve: These standards are injected into the HPLC system, and the peak area (or height) corresponding to the analyte is recorded. A calibration curve is then constructed by plotting the peak area against the concentration. This curve should demonstrate a linear relationship within a certain concentration range.

Sample Analysis: The sample containing an unknown concentration of 3-phenylpent-2-enoic acid is then analyzed under the same HPLC conditions.

Concentration Determination: The concentration of 3-phenylpent-2-enoic acid in the sample is determined by interpolating its peak area on the calibration curve.

For the analysis of α,β-unsaturated aromatic acids like 3-phenylpent-2-enoic acid, a reversed-phase C18 column is a suitable choice. The mobile phase could consist of a mixture of acetonitrile and water with an acidic modifier. The UV detector is typically set at a wavelength where the compound exhibits maximum absorbance, which for conjugated systems like this is usually in the range of 254-280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the quantification of 3-phenylpent-2-enoic acid. However, due to the carboxylic acid group, derivatization is often necessary to increase the compound's volatility and improve its chromatographic behavior.

Interactive Data Table: Comparison of Quantitative Analysis Methods for Carboxylic Acids

Method Principle Typical Column Detection Advantages Considerations
HPLC-UV Chromatographic separation followed by UV absorbance detection.Reversed-phase C18UV-Vis DetectorRobust, widely available, good for routine analysis.Moderate sensitivity, requires chromophore.
HPLC-MS Chromatographic separation coupled with mass spectrometric detection.Reversed-phase C18Mass SpectrometerHigh sensitivity and selectivity, provides structural information.Higher cost and complexity.
GC-MS Gas chromatographic separation followed by mass spectrometric detection.Capillary columns (e.g., DB-5)Mass SpectrometerHigh resolution and sensitivity.Often requires derivatization for carboxylic acids.

The choice of the analytical method will depend on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation. For accurate and reliable quantification, it is essential to validate the chosen method by assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For a compound like 3-Phenylpent-2-enoic acid, DFT can be employed to understand the distribution of electrons, the energies of molecular orbitals, and the potential for chemical reactions.

DFT studies on related α,β-unsaturated carbonyl compounds have demonstrated that the reactivity of these systems is often dictated by the electronic interplay between the phenyl ring, the carbon-carbon double bond, and the carboxylic acid group. The conceptual framework of DFT can be used to analyze how substituents affect the acidity of benzoic acids, a principle that can be extended to phenyl-substituted alkenoic acids. For instance, electron-withdrawing or electron-donating groups on the phenyl ring can influence the electron density across the entire conjugated system, thereby altering the molecule's acidity and its susceptibility to nucleophilic or electrophilic attack.

In a theoretical investigation of the hydroboration of α,β-unsaturated carbonyl compounds, DFT calculations were used to determine the favorability of different reaction pathways. The calculated free energy barriers for 1,4-hydroboration versus 1,2-hydroboration provided a clear prediction of the reaction's regioselectivity. rsc.org Similarly, for 3-Phenylpent-2-enoic acid, DFT could be used to model various reactions and predict their outcomes, guiding synthetic efforts.

Table 1: Representative Quantum Chemical Descriptors Calculable by DFT for 3-Phenylpent-2-enoic acid

Descriptor Information Provided Potential Application for 3-Phenylpent-2-enoic acid
HOMO/LUMO Energies Highest Occupied and Lowest Unoccupied Molecular Orbital energies. Predicts regions of electrophilic and nucleophilic attack, and electronic transition properties.
Electron Density Distribution Maps the probability of finding an electron in different regions of the molecule. Identifies electron-rich and electron-deficient sites, influencing intermolecular interactions.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and is used to predict reactivity. Helps in understanding how the molecule will interact with other charged or polar species.

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure, including its possible conformations and stereoisomers. Computational methods are crucial for exploring the potential energy surface of a molecule to identify stable conformers and predict the most likely stereochemical outcomes of reactions.

For 3-Phenylpent-2-enoic acid, which possesses a double bond, E/Z isomerism is a key stereochemical feature. Furthermore, rotation around the single bonds, such as the C-C bond connecting the phenyl group and the double bond, and the C-C bond of the ethyl group, gives rise to different conformers. Conformational analysis of similar molecules, like phenoxyacetic acid derivatives, has shown that the preferred conformation can vary between the free acid and its adducts with other molecules. researchgate.net

Studies on acetic acid have utilized both quantum mechanics and molecular dynamics to assess the conformational equilibrium of the carboxylic acid group, highlighting the preference for the syn conformation in the gas phase and a slight preference for the anti conformation in aqueous solution. nih.govamazonaws.com These findings are relevant to understanding the behavior of the carboxylic acid moiety in 3-Phenylpent-2-enoic acid in different environments.

Table 2: Potential Conformational Isomers of 3-Phenylpent-2-enoic acid for Theoretical Study

Isomer Type Description Computational Approach
E/Z Isomers Stereoisomers arising from restricted rotation about the C=C double bond. Calculation of the relative energies of the (E)- and (Z)-3-Phenylpent-2-enoic acid to determine the more stable isomer.

| Rotational Conformers | Different spatial arrangements of atoms due to rotation around single bonds. | Torsional scans and geometry optimizations to identify low-energy conformers. |

Molecular Modeling of Intermolecular Interactions in Biological Systems

Understanding how a molecule like 3-Phenylpent-2-enoic acid interacts with biological macromolecules is fundamental to predicting its potential pharmacological activity. Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in this regard.

Molecular docking simulations can predict the preferred binding orientation of a ligand to a biological target, such as an enzyme or a receptor. For instance, studies on cinnamic acid derivatives have used molecular docking to investigate their binding to targets like α-glucosidase and matrix metalloproteinase-9 (MMP-9). orientjchem.orgnih.govbiointerfaceresearch.com These studies often reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov Similar approaches could be applied to 3-Phenylpent-2-enoic acid to screen for potential biological targets and to understand the structural basis of its activity.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.gov QSAR studies on phenolic compounds and phenylalkylamines have successfully identified molecular descriptors that correlate with their biological activities. researchgate.netnih.gov For a series of derivatives of 3-Phenylpent-2-enoic acid, QSAR could be a valuable tool for optimizing its structure to enhance a desired biological effect. mdpi.compensoft.net

Table 3: Common Molecular Modeling Techniques and Their Application to 3-Phenylpent-2-enoic acid

Technique Purpose Example Application for 3-Phenylpent-2-enoic acid
Molecular Docking Predicts the binding mode and affinity of a ligand to a receptor. Docking into the active site of a target enzyme to predict inhibitory potential.
Molecular Dynamics (MD) Simulation Simulates the movement of atoms and molecules over time. Assessing the stability of the predicted ligand-receptor complex from docking.

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity. | Developing a model to predict the antioxidant activity of 3-Phenylpent-2-enoic acid derivatives. |

Prediction of Spectroscopic Parameters to Aid Structural Assignment

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the structural elucidation and characterization of newly synthesized compounds.

For 3-Phenylpent-2-enoic acid, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman). nih.gov A study on cinnamic acid demonstrated the use of the Gauge-Invariant Atomic Orbital (GIAO) method with DFT to compute NMR chemical shifts that were in good agreement with experimental data. jmcs.org.mx Similar calculations for 3-Phenylpent-2-enoic acid would aid in the assignment of its experimental NMR spectra. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.gov

Theoretical calculations of vibrational spectra are also highly informative. For carboxylic acids, the position of the C=O stretching frequency is sensitive to conjugation and hydrogen bonding. researchgate.netacs.orgspectroscopyonline.com Anharmonic DFT calculations on saturated and unsaturated carboxylic acids have provided detailed interpretations of their near-infrared (NIR) spectra, highlighting features related to the alkyl chain and dimerization. researchgate.net Such theoretical predictions for 3-Phenylpent-2-enoic acid would facilitate the interpretation of its experimental IR and Raman spectra.

Table 4: Predicted Spectroscopic Data for Analogue Compounds and Potential Application to 3-Phenylpent-2-enoic acid

Spectroscopic Technique Calculable Parameters Relevance to 3-Phenylpent-2-enoic acid
NMR Spectroscopy ¹H and ¹³C chemical shifts, coupling constants. Aids in the complete assignment of experimental NMR spectra and confirmation of the E/Z stereochemistry.
Infrared (IR) and Raman Spectroscopy Vibrational frequencies and intensities. Helps in identifying characteristic functional group vibrations (C=O, O-H, C=C) and understanding intermolecular interactions.

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. | Predicts the wavelength of maximum absorption (λmax) related to the conjugated π-system. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Catalytic Systems

While traditional methods like the Wittig and Horner-Wadsworth-Emmons reactions provide reliable routes to α,β-unsaturated carboxylic acids, they generate stoichiometric amounts of byproducts, complicating large-scale synthesis. chemistryviews.org Future research is increasingly focused on more atom-economical and sustainable approaches.

Novel synthetic strategies are emerging that bypass these classical methods. One promising direction is the use of copper-catalyzed reactions, such as the formal methylative and hydrogenative carboxylation of alkynes with carbon dioxide (CO₂), which offers a one-pot approach to various α,β-unsaturated carboxylic acids. chemistryviews.org Another innovative pathway involves the samarium(II) iodide (SmI₂) promoted stereoselective reaction of aldehydes with dibromoacetic acid, yielding (E)-α,β-unsaturated carboxylic acids. organic-chemistry.org

Furthermore, advanced catalytic systems are being developed for the modification of the 3-phenylpent-2-enoic acid scaffold itself. Nickel-catalyzed asymmetric hydrogenation has been successfully applied to derivatives like (E)-3-phenylpent-2-enoic acid, demonstrating a modern approach to producing chiral analogues with high enantioselectivity. rsc.org Photocatalysis, using organic dyes like riboflavin, also represents a frontier for developing green and efficient transformations. thieme-connect.dethieme-connect.de

Table 1: Comparison of Synthetic Methodologies for α,β-Unsaturated Carboxylic Acids

Method Catalyst/Reagent Advantages Limitations
Horner-Wadsworth-Emmons Phosphonate carbanions, base Reliable, good E-selectivity Stoichiometric phosphate (B84403) byproduct
Wittig Reaction Phosphonium (B103445) ylides Broad substrate scope Stoichiometric phosphine (B1218219) oxide byproduct
Copper-Catalyzed Carboxylation Copper catalyst, CO₂ Atom-economical, one-pot Requires alkyne starting materials
SmI₂-Promoted Reaction Samarium(II) iodide High (E)-selectivity Use of stoichiometric lanthanide reagent

Discovery of Undiscovered Chemical Reactivity and Transformations

The reactivity of α,β-unsaturated carbonyl compounds is typically dominated by conjugate additions at the β-carbon. wikipedia.org However, research is beginning to uncover more nuanced and previously undiscovered transformations of 3-phenylpent-2-enoic acid, driven by novel activation methods.

A significant area of emerging reactivity is in the field of photochemistry. Studies have shown that (E)-3-Phenylpent-2-enoic acid can undergo efficient photocatalytic E → Z isomerization. acs.org This transformation, inspired by the visual cycle, leverages a photocatalyst to selectively produce the Z-isomer, a configuration that can be challenging to access through traditional thermal methods. acs.org In addition to isomerization, photocatalytic oxidation of the alkene has been demonstrated using riboflavin as a catalyst under oxygen, highlighting a green pathway to oxidized products. thieme-connect.dethieme-connect.de

Future explorations may focus on cycloaddition reactions, leveraging the dienophilic nature of the activated double bond. While the Nazarov cyclization is known for dienones, investigating analogous electrocyclizations for derivatives of 3-phenylpent-2-enoic acid could lead to the rapid construction of complex carbocyclic frameworks. hawaii.edu Activation of the carbonyl group with Lewis or Brønsted acids can induce a bathochromic shift in its UV absorption, making it susceptible to selective photoexcitation and potentially enabling unique photochemical transformations that are otherwise inaccessible. nih.gov

Expansion of Biological Activity Spectrum in Diverse In Vitro Models

Derivatives of 3-phenylpent-2-enoic acid are emerging as potent and selective modulators of important biological targets, moving far beyond simple antimicrobial or antifungal activities. In vitro studies have identified these compounds as having significant potential in oncology and neurobiology.

A key discovery is the activity of 3-phenylpent-2-enoic acid derivatives as allosteric modulators of 3'-phosphoinositide-dependent protein kinase-1 (PDK1), a master kinase in cellular signaling pathways critical for cell growth and survival. uni-saarland.degoogle.com Specific chlorinated and brominated analogues have been identified as potent activators of PDK1, a function that could be exploited in therapeutic areas such as adoptive immunotherapies. uni-saarland.degoogle.com

Table 2: In Vitro Activity of 3-Phenylpent-2-enoic Acid Derivatives on PDK1

Compound Structure Modification Activity Measurement (Value)
8E o-chloro substitution Allosteric Activator Kd (low), AC₅₀ (correlated with Kd)
PS48 (Z)-5-(4-Chlorophenyl)- Allosteric Activator Not specified

| PS08 | (Z)-5-(4-Bromo-2-fluorophenyl)- | Allosteric Activator | Not specified |

Furthermore, the derivative STX {2-(4-hydroxyphenyl)-3-phenylpent-2-enoic acid [4-(2-dimethylaminoethoxy)phenyl]amide} has been identified as a selective ligand for the G protein-coupled estrogen receptor (Gq-mER). nih.govnih.gov This compound exhibits the neuroprotective effects of estrogen without binding to nuclear estrogen receptors, potentially avoiding associated oncogenic effects. nih.govdokumen.pub Its ability to rapidly enhance GABAergic signaling in specific neurons highlights its potential as a tool for studying energy homeostasis and as a lead for developing treatments for metabolic disorders. nih.govnih.gov GPER activation by another derivative has also been shown to stimulate PI3K, leading to increased aromatase expression. nih.gov

Advanced Mechanistic Insights at the Atomic and Molecular Levels

Understanding the underlying mechanisms of reactions involving 3-phenylpent-2-enoic acid is crucial for designing more efficient syntheses and more potent biological modulators. Advanced computational and spectroscopic techniques are providing unprecedented, atom-level insights.

For the photocatalytic E → Z isomerization, computational studies have been instrumental in elucidating the origin of selectivity. acs.org Density Functional Theory (DFT) calculations revealed that the steric bulk of the β-substituent (the ethyl group in 3-phenylpent-2-enoic acid) forces the phenyl ring to twist out of plane with the alkene. acs.org This deconjugation of the π-system in the ground state is a key factor influencing the rotational dynamics in the excited state and, consequently, the final Z:E ratio. acs.org

Future mechanistic studies will likely focus on mapping the potential energy surfaces of transition states for various catalytic reactions. For instance, detailed computational analysis of the interactions between chiral ligands and the substrate in Ni-catalyzed asymmetric hydrogenation can help rationalize the observed enantioselectivity and guide the design of more effective catalysts. rsc.org Isothermal titration calorimetry and saturation transfer difference NMR are powerful experimental techniques that have been used to characterize the binding of derivatives to biological targets like PDK1, providing thermodynamic and kinetic data that are essential for structure-based drug design. uni-saarland.de

Integration with Emerging Technologies in Chemical Synthesis and Biology

The future of chemical and biological research on 3-phenylpent-2-enoic acid will be shaped by its integration with emerging technologies. These platforms promise to accelerate the discovery of new reactions, biological functions, and applications.

High-Throughput Screening (HTS): The discovery of 3-phenylpent-2-enoic acid derivatives as PDK1 modulators is amenable to HTS. Assays, particularly those with a fluorescent or luminescent readout, can be formatted to rapidly screen large libraries of analogues to identify compounds with improved potency and selectivity. uni-saarland.degoogleapis.com

Computational Chemistry and In Silico Screening: As demonstrated with the Gq-mER ligand STX, computational approaches are vital for modern drug discovery. dokumen.pub In silico docking and molecular dynamics simulations can be used to predict the binding affinity of novel 3-phenylpent-2-enoic acid derivatives to various biological targets, prioritizing the most promising candidates for synthesis and in vitro testing. This approach saves significant time and resources compared to traditional screening methods.

Photocatalysis and Flow Chemistry: Photocatalytic reactions, such as the isomerization and oxidation of 3-phenylpent-2-enoic acid, are particularly well-suited for implementation in microfluidic or continuous flow reactors. thieme-connect.deacs.org This technology offers precise control over reaction parameters like irradiation time and temperature, improved safety, and easier scalability, representing a significant advance in the synthesis of fine chemicals.

By leveraging these technologies, researchers can accelerate the design-build-test-learn cycle, rapidly advancing our understanding and application of this versatile chemical scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.